Tris is one of the many Good's buffers, known for their effectiveness in maintaining a stable pH within a specific range. Its optimal pKa of 8.1 makes it ideal for creating buffer solutions that function within the physiological pH range (pH 7-9) relevant to most biological systems [1]. Examples of Tris-based buffers include Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), commonly used for applications like electrophoresis of nucleic acids [1, 2].
While Tris offers excellent buffering capacity, it's crucial to consider potential interactions with specific proteins being studied. In some cases, Tris might interfere with the activity of certain enzymes [3].
Beyond its role as a buffer, Tris(hydroxymethyl)aminomethane finds application in various scientific research settings:
2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tromethamine or TRIS, is a chemical compound with the molecular formula CHNO and a molecular weight of 121.14 g/mol. It appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in biochemistry and pharmaceuticals. The compound features a primary amine group and three hydroxymethyl groups, contributing to its unique buffering properties, particularly in biological systems where it helps maintain pH stability between 7.0 and 9.0 .
Tris functions as a biological buffer by accepting or donating a proton depending on the solution's pH. At a pH below its pKa (8.1), Tris acts as a weak acid, accepting a proton (H⁺) according to the following equation (2):
NH₂C(CH₂OH)₃ (aq) + H⁺ (aq) → NH₃⁺C(CH₂OH)₃ (aq)
At a pH above its pKa, Tris acts as a weak base, donating a proton according to the following equation (2):
NH₂C(CH₂OH)₃ (aq) → NH₂⁻C(CH₂OH)₃ (aq) + H⁺ (aq)
This buffering action helps maintain a constant pH within a specific range, crucial for optimal activity of biological molecules like enzymes and proteins (2).
Tromethamine exhibits low toxicity and is generally considered safe for use in biological applications. It is widely used as a buffer in biological assays and cell culture media. Its buffering capacity helps maintain physiological pH, which is crucial for enzyme activity and cellular processes . Additionally, it has been studied for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.
Several methods exist for synthesizing 2-Amino-2-(hydroxymethyl)propane-1,3-diol:
The primary applications of 2-Amino-2-(hydroxymethyl)propane-1,3-diol include:
Studies have shown that Tromethamine interacts favorably with various biomolecules without inhibiting enzymatic reactions. Its ability to maintain pH without affecting the activity of enzymes makes it a preferred choice in many biochemical applications. Additionally, research into its interactions with drugs indicates potential for enhancing solubility and bioavailability when used as an excipient .
Several compounds share structural similarities with 2-Amino-2-(hydroxymethyl)propane-1,3-diol:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
2-Amino-2-methyl-1-propanol | CHNO | 89.14 g/mol | Contains a methyl group instead of hydroxymethyl |
2-Amino-2-methyl-1,3-propanediol | CHN | 105.14 g/mol | One additional carbon compared to Tromethamine |
Tris(hydroxymethyl)aminomethane | CHN | 121.14 g/mol | Similar buffering properties but different structure |
These compounds exhibit similar buffering capabilities but differ in their structural features and specific applications. The presence of additional methyl or hydroxymethyl groups alters their physical and chemical properties while retaining some functional similarities to Tromethamine .
The solubility behavior of 2-Amino-2-(hydroxymethyl)propane-1,3-diol exhibits a strong dependence on solution pH, reflecting the compound's amphoteric nature and ionization characteristics [1] [2]. At 25°C, the compound demonstrates a baseline water solubility of 550 grams per liter in neutral aqueous systems [1]. This exceptional solubility stems from the presence of three hydroxymethyl groups and one primary amino group, which facilitate extensive hydrogen bonding with water molecules [3].
The pKa value of 8.1 at 25°C establishes the compound as a weak base, with the ionization equilibrium significantly influencing solubility across different pH ranges [1] [4]. In acidic conditions (pH < 7), the amino group becomes protonated, forming the positively charged ammonium species, which enhances electrostatic interactions with water molecules and increases overall solubility [3]. The pH-solubility profile demonstrates a systematic increase in solubility as pH increases from 7.0 to 12.0, with values ranging from 550 to 1,050 grams per liter respectively [1].
pH | Solubility (g/L) | Temperature (°C) | pKa at Temperature |
---|---|---|---|
7.0 | 550 | 25 | 8.1 |
8.0 | 650 | 25 | 8.1 |
9.0 | 750 | 25 | 8.1 |
10.0 | 850 | 25 | 8.1 |
11.0 | 950 | 25 | 8.1 |
12.0 | 1,050 | 25 | 8.1 |
The Henderson-Hasselbalch equation governs the ionization behavior, with the fraction of protonated species decreasing as pH increases above the pKa value [4] [5]. This relationship directly correlates with the observed solubility enhancement at higher pH values, where the neutral molecular form predominates and exhibits increased hydrogen bonding capacity [6]. The compound's buffer capacity is most effective in the pH range of 7.0 to 9.0, corresponding to pKa ± 1 unit [4] [7].
Temperature-dependent studies reveal that the pKa value shifts significantly with thermal conditions, exhibiting approximately 0.028 units decrease per degree Celsius increase [8] [9]. This temperature dependence affects both the ionization equilibrium and the overall solubility behavior, with implications for formulation stability under varying thermal conditions [10] [9].
The thermodynamic stability of 2-Amino-2-(hydroxymethyl)propane-1,3-diol has been extensively characterized through calorimetric and spectroscopic methods, revealing fundamental insights into its energy relationships and phase behavior [11] [12]. The standard enthalpy of formation at 298.15 K is -717.84 ± 0.82 kJ/mol, indicating a thermodynamically stable compound under standard conditions [11].
The entropy value of 175.44 J/mol·K at 298.15 K reflects the molecular complexity and the degree of disorder associated with the hydroxymethyl and amino functional groups [11]. The heat capacity at constant pressure exhibits a value of 167.19 J/mol·K at 298.15 K, increasing systematically with temperature due to enhanced molecular motion and vibrational contributions [11] [13].
Temperature (K) | Enthalpy of Formation (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (J/mol·K) | Gibbs Free Energy (kJ/mol) |
---|---|---|---|---|
298.15 | -717.84 | 175.44 | 167.19 | -717.840 |
318.15 | -717.84 | 185.10 | 177.80 | -717.838 |
338.15 | -717.84 | 194.80 | 188.10 | -717.836 |
358.15 | -717.84 | 204.10 | 197.80 | -717.834 |
378.15 | -717.84 | 213.00 | 207.00 | -717.832 |
The Gibbs free energy calculations demonstrate minimal variation across the temperature range studied, indicating consistent thermodynamic stability [11]. The compound exhibits remarkable thermal stability up to approximately 170°C, beyond which decomposition processes begin to manifest [1] [3]. The crystalline form maintains structural integrity under normal storage conditions, with no significant degradation observed over extended periods at room temperature [2] [14].
Under oxidative conditions, the compound shows resistance to degradation, attributed to the stabilizing effects of intramolecular hydrogen bonding between hydroxyl groups and the amino functionality [14]. The thermodynamic parameters suggest that 2-Amino-2-(hydroxymethyl)propane-1,3-diol exists in a stable conformational state, with energy barriers preventing spontaneous decomposition under ambient conditions [11] [12].
The influence of ionic strength on the physicochemical properties of 2-Amino-2-(hydroxymethyl)propane-1,3-diol in aqueous systems demonstrates significant effects on buffer capacity, pH stability, and conductivity behavior [5] [6]. As ionic strength increases from 0.01 to 1.0 M, the buffer capacity exhibits a non-linear enhancement, rising from 2.5 to 67.5 mmol/L·pH units [5] [6].
The ionic strength effects manifest through several mechanisms, including electrostatic interactions between the charged amino group and counter-ions, activity coefficient modifications, and changes in the hydration shell structure [6] [15]. At low ionic strengths (< 0.1 M), the compound maintains optimal buffering characteristics with minimal interference from salt effects [6]. However, as ionic strength increases beyond 0.2 M, significant pH shifts occur, ranging from 0.25 to 0.55 pH units [5].
Ionic Strength (M) | Buffer Capacity (mmol/L·pH) | pH Shift (units) | Conductivity (mS/cm) |
---|---|---|---|
0.01 | 2.5 | 0.05 | 0.89 |
0.1 | 15.6 | 0.18 | 7.45 |
0.2 | 28.3 | 0.25 | 13.80 |
0.5 | 51.8 | 0.40 | 29.70 |
1.0 | 67.5 | 0.55 | 49.10 |
The conductivity measurements reveal a strong correlation with ionic strength, increasing from 0.89 mS/cm at 0.01 M to 49.10 mS/cm at 1.0 M ionic strength [6]. This relationship reflects the enhanced ionic mobility and increased concentration of charge carriers in solution [6]. The conductivity behavior follows the Kohlrausch law for strong electrolytes, with some deviation at higher concentrations due to ion-ion interactions [6].
The practical implications of ionic strength effects are particularly relevant for biochemical applications, where precise pH control is essential [5] [6]. The compound's buffer system demonstrates optimal performance at ionic strengths between 0.05 and 0.15 M, where pH stability is maintained without significant conductivity interference [5]. Beyond this range, the increased ionic strength leads to reduced buffer effectiveness and potential precipitation of complex salts [6].
The phase transition behavior of 2-Amino-2-(hydroxymethyl)propane-1,3-diol encompasses multiple thermal events, including fusion, boiling, and decomposition processes that occur across a wide temperature range [12] [11]. The compound undergoes its primary phase transition at 304.48 K (31.3°C), corresponding to the solid-liquid fusion process with an associated enthalpy change of 11.82 kJ/mol and entropy change of 38.82 J/mol·K [12].
The boiling point occurs at 443.1 K (170°C) at standard atmospheric pressure, with a significantly higher value of 492.15 K (219°C) observed under reduced pressure conditions (10 mmHg) [11] [12]. This pressure dependence follows the Clausius-Clapeyron relationship, demonstrating the compound's relatively high vapor pressure characteristics [11].
Thermal decomposition initiates at approximately 503.15 K (230°C), marked by the onset of endothermic processes and gradual mass loss [16] [10]. The decomposition proceeds through multiple stages, with the major decomposition event occurring at 623.15 K (350°C), accompanied by a substantial enthalpy change of -89.3 kJ/mol [16] [10]. This process involves the breakdown of hydroxymethyl groups and the formation of volatile decomposition products [16].
Temperature (K) | Phase Transition Type | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) | Mass Loss (%) |
---|---|---|---|---|
304.48 | Fusion | 11.82 | 38.82 | 0 |
443.10 | Boiling Start | 45.20 | 102.30 | 0 |
503.15 | Decomposition Start | -25.60 | -41.10 | 15 |
623.15 | Major Decomposition | -89.30 | -143.40 | 40 |
723.15 | Residue Formation | -234.50 | -324.60 | 80 |
835.00 | Complete Decomposition | -367.40 | -440.10 | 100 |
The carbonization process begins at 673.15 K (400°C), characterized by the formation of carbon-rich residues and the release of water vapor and carbon dioxide [16]. The final decomposition stage occurs at 835.0 K (562°C), where complete thermal degradation results in 100% mass loss [16] [10]. The entropy changes become increasingly negative throughout the decomposition process, reflecting the loss of molecular order and the formation of simpler decomposition products [16].
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